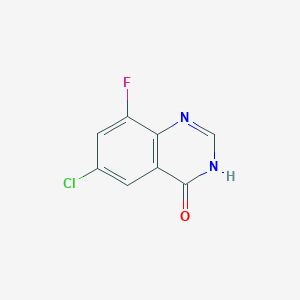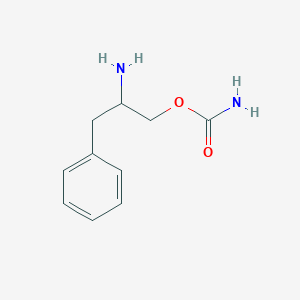
2-Amino-3-phenylpropyl carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-phenylpropyl carbamate typically involves the carbamoylation of primary, secondary, and aromatic amines. One common method includes the reaction of 2-amino-3-phenylpropylamine with dimethyl carbonate under specific conditions . The reaction is carried out at a pressure of 9.0 MPa with a molar ratio of dimethyl carbonate to the amine of 2:1, and a reactant mixture flow rate of 24 ml/h .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis and purification processes. The compound is often converted to its hydrochloride salt form, solriamfetol, for enhanced stability and efficacy . The purification process includes crystallization in the presence of aqueous hydrochloric acid to produce high-purity crystals .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylpropyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Produces corresponding oxides.
Reduction: Yields reduced amine derivatives.
Substitution: Forms substituted carbamate derivatives.
Scientific Research Applications
2-Amino-3-phenylpropyl carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying carbamate chemistry.
Medicine: Approved for treating excessive daytime sleepiness in narcolepsy and obstructive sleep apnea.
Industry: Utilized in the formulation of pharmaceuticals due to its stability and efficacy.
Mechanism of Action
The exact mechanism of action of 2-amino-3-phenylpropyl carbamate is not fully understood. it is believed to exert its effects primarily through the inhibition of dopamine and norepinephrine reuptake . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing wakefulness and reducing excessive daytime sleepiness. The compound does not significantly bind to serotonin, GABA, adenosine, histamine, orexin, benzodiazepine, or muscarinic and nicotinic receptors .
Comparison with Similar Compounds
Phenylalanine: A precursor in the synthesis of 2-amino-3-phenylpropyl carbamate.
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy.
Methylphenidate: A stimulant used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Comparison:
Phenylalanine: Unlike this compound, phenylalanine is a naturally occurring amino acid and does not have wakefulness-promoting properties.
Modafinil: Both compounds promote wakefulness, but modafinil has a different mechanism of action, primarily affecting the orexin system.
Methylphenidate: While both compounds increase dopamine levels, methylphenidate is more commonly used for ADHD and has a broader spectrum of stimulant effects.
This compound stands out due to its specific action on dopamine and norepinephrine reuptake inhibition, making it particularly effective for treating excessive daytime sleepiness without the broader stimulant effects seen in other compounds .
Properties
IUPAC Name |
(2-amino-3-phenylpropyl) carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTRAOBQFUDCSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)imino)methyl)-4-chlorophenol](/img/structure/B2426102.png)
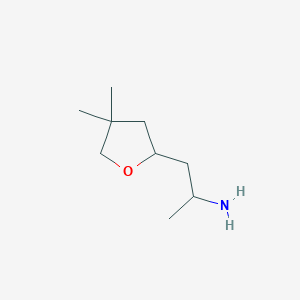
![N-[2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2426107.png)

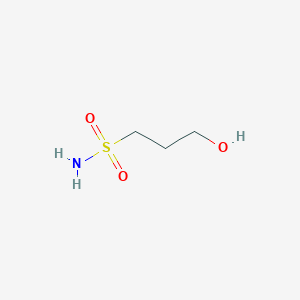
![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
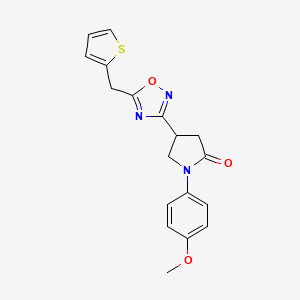
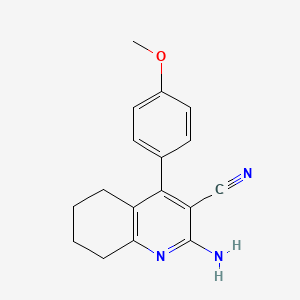
![N-[(5-methylfuran-2-yl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2426116.png)
![N-(3-methoxyphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2426118.png)
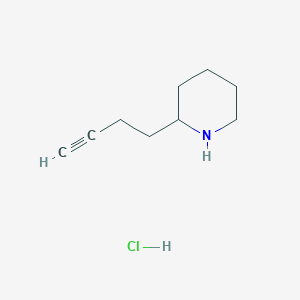
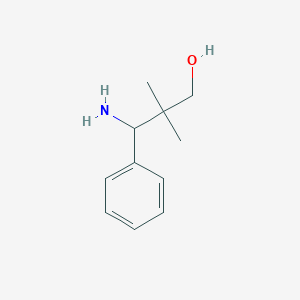
![N-(4-butylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2426121.png)
